molecular formula C20H23FN4O2 B1246936 N-Desethyl Sunitinib CAS No. 356068-97-8

N-Desethyl Sunitinib

カタログ番号 B1246936
CAS番号: 356068-97-8
分子量: 370.4 g/mol
InChIキー: LIZNIAKSBJKPQC-GDNBJRDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desethyl Sunitinib (SU-12662) is a metabolite of sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor . It is a multi-target tyrosine kinase inhibitor that is a major active metabolite of an anticancer drug sunitinib . It has a similar kinase inhibitory effect as sunitinib .


Synthesis Analysis

N-Desethyl Sunitinib is formed when sunitinib undergoes N-de-ethylation by the cytochrome P450 (CYP) isomer CYP3A4 . Serum concentrations of sunitinib and its active metabolite N-desethyl-sunitinib were fit to the 1-compartment model with first-order absorption .


Molecular Structure Analysis

The chemical name of N-Desethyl Sunitinib is (Z)-N-(2-(Ethylamino)ethyl)-5-(((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide . Its molecular formula is C20H23FN4O2 .


Chemical Reactions Analysis

N-Desethyl Sunitinib is pharmacologically active having similar inhibitory activity to sunitinib . The pharmacokinetic–pharmacodynamic model created successfully described the time course of sunitinib-induced thrombocytopenia and could predict changes in platelet counts after alterations to the dosage of sunitinib administered .


Physical And Chemical Properties Analysis

The molecular weight of N-Desethyl Sunitinib is 370.4 . More detailed physical and chemical properties might be available in the Certificate of Analysis or Safety Data Sheet provided by the manufacturer .

科学的研究の応用

1. Oncology: Treatment of Renal Cell Carcinoma N-Desethyl Sunitinib is an active metabolite of Sunitinib, which is used in the treatment of metastatic renal cell carcinoma (mRCC) . It has been observed that resistance in clear cell renal cell carcinoma (ccRCC) against sunitinib is a multifaceted process encompassing numerous molecular aberrations . Understanding these aberrations helps us to select an adapted treatment strategy that surpasses resistance mechanisms .

Oncology Overcoming Sunitinib Resistance

Research has shown that upon manifestation of sunitinib resistance, morphometric changes in the cells were observed . At the molecular level, the production of cell membrane and extracellular matrix components, chemotaxis, and cell cycle progression were dysregulated . Molecules enforcing the cell cycle progression, i.e., cyclin A, B1, and E, were upregulated .

Pharmacokinetics Therapeutic Drug Monitoring

High variability in pharmacokinetics coupled with a proven exposure–effect relationship makes sunitinib an ideal candidate for therapeutic drug monitoring (TDM) . The feasibility of TDM of sunitinib in patients with mRCC was evaluated in a prospective observational study .

Pharmacokinetics Determining Adequate Dosages

The pharmacokinetics of sunitinib may be useful for determining adequate dosages and prevention of severe adverse events . Further studies are required to establish the utility of the pharmacokinetics of sunitinib in patients with mRCC .

Pharmacology Light-Dependent Isomerism

Evaluating the anti-cancer efficacy, as well as the pharmacokinetics of sunitinib and its active metabolite (N-desethyl sunitinib), demonstrated high interpatient variability, potentially linked to the light-dependent isomerism of sunitinib .

Biochemistry Lysosomal Sequestration

Mass spectrometry analysis revealed the intra- and extracellular presence of N-desethyl sunitinib, the active metabolite . Lysosomal sequestration of sunitinib was confirmed .

作用機序

Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . N-Desethyl Sunitinib, being a metabolite of Sunitinib, is expected to have a similar mechanism of action.

Safety and Hazards

The safety data sheet for N-Desethyl Sunitinib should be referred to for detailed information on handling, storage, and disposal . It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

将来の方向性

Therapeutic drug monitoring of sunitinib and its active metabolite N-Desethyl Sunitinib could improve safety and efficacy in metastatic renal cell carcinoma patients . The total trough level of sunitinib to avoid severe thrombocytopenia should be <100 ng/mL, and also that the initial daily dose of sunitinib could be reduced to 37.5 mg or 25 mg in most Japanese patients .

特性

IUPAC Name

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNIAKSBJKPQC-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437828
Record name N-Desethyl Sunitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desethyl Sunitinib

CAS RN

356068-97-8
Record name N-Desethyl sunitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desethyl Sunitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLSUNITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LJ35612R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desethyl Sunitinib
Reactant of Route 2
Reactant of Route 2
N-Desethyl Sunitinib
Reactant of Route 3
N-Desethyl Sunitinib
Reactant of Route 4
N-Desethyl Sunitinib
Reactant of Route 5
Reactant of Route 5
N-Desethyl Sunitinib
Reactant of Route 6
N-Desethyl Sunitinib

Q & A

A: N-Desethyl Sunitinib is the primary active metabolite of Sunitinib, a tyrosine kinase inhibitor used to treat various cancers. Both Sunitinib and N-Desethyl Sunitinib exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). [, , , ] By blocking these RTKs, they disrupt crucial signaling pathways involved in tumor angiogenesis (blood vessel formation) and tumor cell proliferation, ultimately inhibiting tumor growth. [, , , ]

ANone: While the provided research articles focus on the pharmacological aspects of N-Desethyl Sunitinib, they do not delve into its detailed structural characterization like spectroscopic data. For such information, referring to chemical databases or publications specifically dedicated to structural elucidation would be more appropriate.

A: N-Desethyl Sunitinib is primarily formed through the metabolism of Sunitinib by the cytochrome P450 enzyme CYP3A4. [] Both Sunitinib and N-Desethyl Sunitinib exhibit significant inter-individual variability in their pharmacokinetic parameters. [, ] They are extensively metabolized in the liver and primarily excreted in feces. [] Studies in mice have shown that N-Desethyl Sunitinib, like Sunitinib, accumulates in various tissues, including the liver, spleen, and lungs. [] Accumulation of N-Desethyl Sunitinib in the brain is restricted by efflux transporters ABCB1 and ABCG2. [, ] Inhibition of these transporters with elacridar can increase brain concentrations of N-Desethyl Sunitinib. []

A: While a clear relationship between baseline exposure levels of N-Desethyl Sunitinib and Sunitinib efficacy at 3 months was not observed in one study, [] other studies suggest that higher plasma concentrations of N-Desethyl Sunitinib may be associated with improved treatment outcomes in patients with metastatic renal cell carcinoma (mRCC). [, ] For instance, one study found that patients with N-Desethyl Sunitinib trough concentrations above 15.0 ng/mL showed a trend towards longer progression-free survival and overall survival. [] These findings highlight the potential role of therapeutic drug monitoring to optimize treatment outcomes.

A: While the provided research primarily focuses on N-Desethyl Sunitinib's pharmacokinetics and its relationship to Sunitinib's efficacy, one study used Caki-1 cells chronically exposed to Sunitinib to develop resistant clones. [] These resistant cells were found to accumulate N-Desethyl Sunitinib, suggesting its potential role in acquired resistance. This model could be used to further investigate the efficacy of N-Desethyl Sunitinib against Sunitinib-resistant tumors.

A: Yes, N-Desethyl Sunitinib is a substrate for efflux transporters ABCB1 and ABCG2, which are highly expressed at the blood-brain barrier. [] This interaction limits the brain accumulation of N-Desethyl Sunitinib. Co-administration of elacridar, a dual inhibitor of ABCB1 and ABCG2, can effectively increase the brain penetration of N-Desethyl Sunitinib. []

A: Several analytical methods have been developed and validated for the quantification of Sunitinib and N-Desethyl Sunitinib in biological matrices like plasma and urine. [, , , , , , , , ] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique due to its sensitivity, specificity, and ability to differentiate between the two compounds and their isomers. [, , , , , , , ]

A: Yes, Sunitinib and N-Desethyl Sunitinib are known to undergo light-induced isomerism, which can complicate their accurate quantification. [, , ] To address this, researchers have developed specific analytical methods that either merge the peaks of different isomers [] or employ strategies to avoid the impact of isomerization, such as using a hapten with a similar substructure for antibody development in ELISA. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。